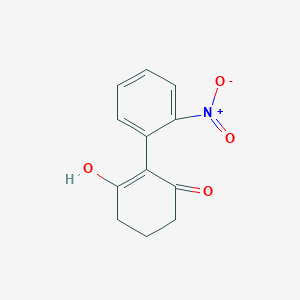
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethyl group, a hydrazinylidenemethyl group, and a phenyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline typically involves the condensation of N-ethyl-N-phenylaniline with hydrazine derivatives. One common method is the reaction of N-ethyl-N-phenylaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(hydrazinylidenemethyl)-N-phenylaniline
- N-Ethyl-4-(hydrazinylidenemethyl)-N-toluidine
- N-Ethyl-4-(hydrazinylidenemethyl)-N-anisidine
Uniqueness
N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. The hydrazinylidenemethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
139554-40-8 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N-ethyl-4-methanehydrazonoyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N3/c1-2-18(14-6-4-3-5-7-14)15-10-8-13(9-11-15)12-17-16/h3-12H,2,16H2,1H3 |
InChI Key |
AJPIMVQWROSZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)








